

Total Synthesis of Diolmycin A2: A Detailed Protocol for Researchers

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| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | Diolmycin A2 | |
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Application Note

This document provides a comprehensive protocol for the total synthesis of **Diolmycin A2**, a naturally occurring indolyl butanediol with notable biological activities. **Diolmycin A2** has been shown to possess anticoccidial, antioxidant, and anti-inflammatory properties, making it a molecule of significant interest for drug development professionals. This protocol is based on the enantioselective synthesis reported by Kotsuki et al., which established the absolute configuration of (+)-**Diolmycin A2** as (11S, 12S). The key transformation in this synthesis is a Ytterbium(III) trifluoromethanesulfonate-catalyzed high-pressure reaction between an epoxide and indole. This document outlines the detailed experimental procedures, quantitative data, and visualizations to aid researchers in the successful replication of this synthesis and in the exploration of **Diolmycin A2**'s therapeutic potential.

Experimental Protocols Overall Synthetic Scheme

The total synthesis of (+)-**Diolmycin A2** is achieved through a concise and stereoselective route. The overall workflow is depicted below.

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